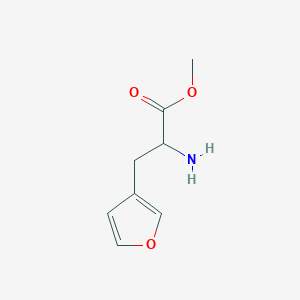

Methyl 2-amino-3-(furan-3-yl)propanoate

Description

Significance of Furan-Containing Amino Acid Derivatives in Contemporary Chemical Research

Furan-containing amino acid derivatives are of considerable interest to the scientific community due to the unique chemical and biological properties imparted by the furan (B31954) moiety. The furan ring, an electron-rich aromatic heterocycle, can engage in various chemical interactions and is a key component in numerous biologically active compounds. ijabbr.comijabbr.com

The incorporation of a furan ring into an amino acid scaffold can influence the molecule's conformation and its ability to interact with biological targets. ijabbr.com Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly Consequently, furan-containing amino acids are valuable precursors for the synthesis of novel therapeutic agents and peptidomimetics. amerigoscientific.com The furan ring can also serve as a versatile synthetic handle, participating in transformations such as Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, thus enabling the construction of complex molecular architectures.

Overview of Synthetic Challenges and Opportunities for β-Substituted α-Amino Esters

The synthesis of β-substituted α-amino esters, particularly those with heterocyclic substituents like furan, presents a unique set of challenges and opportunities for organic chemists. A primary challenge lies in the stereoselective construction of the two adjacent chiral centers that can be present in such molecules. researchgate.net

Common synthetic strategies often involve the conjugate addition of nucleophiles to α,β-unsaturated amino acid derivatives or the alkylation of glycine (B1666218) enolate equivalents. However, controlling the diastereoselectivity of these reactions can be difficult. nih.gov The steric bulk and electronic properties of the β-substituent play a crucial role in determining the outcome of these transformations. rsc.org

Despite these challenges, the development of new catalytic asymmetric methods offers exciting opportunities. Advances in organocatalysis and transition-metal catalysis have enabled the synthesis of a wide range of enantioenriched β-substituted α-amino acids with high levels of stereocontrol. beilstein-journals.orgdigitellinc.com These methods provide access to novel amino acid building blocks that were previously difficult to obtain.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound Methyl 2-amino-3-(furan-3-yl)propanoate. Due to the limited specific data available for this isomer, the discussion on its significance and synthetic challenges is contextualized by drawing parallels with the more extensively studied furan-2-yl analogues and the broader class of β-heterocyclic α-amino esters. The content herein is based on general principles of organic synthesis and the known reactivity of related compounds. Detailed experimental data and specific research findings for the title compound are not extensively present in the current body of scientific literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-amino-3-(furan-3-yl)propanoate |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)7(9)4-6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 |

InChI Key |

CMACEADSSAVSRW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=COC=C1)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Reactions of Methyl 2 Amino 3 Furan 3 Yl Propanoate

Modification of the Amino Functionality

The primary amino group is a key site for derivatization, allowing for the introduction of protecting groups essential for peptide synthesis or the addition of various substituents to modulate the molecule's properties.

N-Protection Strategies, including tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc)

Protecting the nucleophilic amino group is a critical step in multi-step syntheses, particularly in peptide chemistry, to prevent unwanted side reactions. The two most common acid-labile and base-labile protecting groups, Boc and Fmoc respectively, can be readily installed on amino acid esters.

The tert-Butoxycarbonyl (Boc) group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine (B128534) or sodium bicarbonate. This strategy is effective for the protection of various amino acid derivatives. mdpi.commdpi.com

The Fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of peptide synthesis, especially in solid-phase methodologies. researchgate.net It is commonly introduced using reagents such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a mild base. organic-chemistry.org These reactions are generally high-yielding and compatible with the ester functionality. mdpi.comorganic-chemistry.org

Table 1: Common N-Protection Reactions

| Protecting Group | Reagent | Typical Conditions |

|---|---|---|

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., triethylamine), organic solvent (e.g., THF, Dioxane) |

N-Alkylation and Acylation Reactions

Beyond protection, the amino group can be functionalized through alkylation and acylation. N-alkylation introduces alkyl substituents, which can significantly alter the biological properties of the parent molecule by increasing lipophilicity. monash.edu Modern methods allow for the direct and selective mono-N-alkylation of amino acid esters using alcohols in the presence of a ruthenium catalyst, providing a green and efficient route that minimizes byproducts. rug.nl

N-acylation, the reaction with acyl chlorides or anhydrides, forms an amide bond. This is a fundamental transformation for building more complex molecules and is generally a straightforward and high-yielding reaction.

Transformations of the Ester Group

The methyl ester functionality offers another handle for chemical modification, primarily through hydrolysis to the free acid or conversion to amides.

Hydrolysis to the Corresponding Amino Acid

The methyl ester can be saponified to yield the corresponding free carboxylic acid, 2-amino-3-(furan-3-yl)propanoic acid. This transformation is typically achieved under basic conditions, for instance, by stirring with an aqueous solution of a base like potassium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to neutralize the carboxylate salt. functmaterials.org.ua This hydrolysis is a crucial step if the carboxylate moiety is required for subsequent reactions, such as peptide coupling.

Table 2: Representative Ester Hydrolysis Conditions

| Reagent | Solvent | Conditions | Product |

|---|

Amidation and Peptide Coupling Reactions

The ester can be directly converted to an amide through aminolysis, though this often requires harsh conditions. A more common and controlled approach involves first hydrolyzing the ester to the carboxylic acid (as described in 3.2.1) and then coupling it with an amine. In the context of peptide synthesis, the N-protected amino acid is activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU. This activated species then reacts efficiently with the amino group of another amino acid ester or amide to form a peptide bond. organic-chemistry.org The use of such coupling reagents allows the reaction to proceed under mild conditions, preserving the stereochemical integrity of the chiral center. organic-chemistry.org

Reactions Involving the Furan-3-yl Moiety

The furan (B31954) ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The primary positions for electrophilic attack on a 3-substituted furan are the C2 and C5 positions. Various reactions characteristic of aromatic heterocycles can be performed on the furan-3-yl moiety. For instance, Vilsmeier-Haack formylation, which introduces a formyl (-CHO) group, is a known reaction for furan rings and related fused systems. mdpi.com This reaction typically uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then attacks the furan ring to yield a furan-carbaldehyde derivative. Such transformations add another layer of functional complexity to the molecule, opening pathways for further derivatization.

Oxidative Transformations of the Furan Ring in Organic Synthesis

The oxidation of the furan ring is a significant transformation in organic synthesis, providing access to a variety of valuable synthons. organicreactions.orgresearchgate.net Depending on the oxidant and reaction conditions, the furan moiety can be converted into 1,4-dicarbonyl compounds, carboxylic acids, or other heterocyclic systems like pyranones. organicreactions.orgresearchgate.net These transformations underscore the furan ring's role as a latent multifunctional group.

One of the most prominent oxidative reactions is the ring-opening of furans to yield 1,4-dicarbonyl compounds. organicreactions.orgrsc.org This can be achieved using various oxidizing agents, including singlet oxygen, peroxy acids (like meta-chloroperbenzoic acid, m-CPBA), or metal-based catalysts. thieme-connect.comrsc.org For instance, oxidation with singlet oxygen typically proceeds through an endoperoxide intermediate, which can then be converted to the corresponding 1,4-dicarbonyl unit. rsc.org Similarly, reagents such as N-bromosuccinimide (NBS) in the presence of water or alcohol can lead to oxidative ring cleavage. rsc.orgfrontiersin.org

Another synthetically useful oxidative transformation is the Achmatowicz reaction, which involves the oxidative ring expansion of furfuryl alcohols into dihydropyranones. nih.govthieme-connect.comresearchgate.net This reaction is a powerful tool for synthesizing carbohydrate-like structures and other complex bioactive molecules. nih.gov While Methyl 2-amino-3-(furan-3-yl)propanoate is not a furfuryl alcohol, this reaction highlights the diverse oxidative pathways available for furan derivatives. nih.gov

Complete oxidative degradation of the furan ring can also be employed to unmask a carboxylic acid functionality, demonstrating the furan's utility as a carboxyl group surrogate. organicreactions.org

The table below summarizes common oxidative transformations applicable to the furan ring system.

Derivatization at Furan Ring Substituents (e.g., methylation)

The furan ring is highly susceptible to electrophilic aromatic substitution, typically occurring at the C2 and C5 positions due to the higher electron density at these locations. pearson.compharmaguideline.com This reactivity allows for the introduction of various substituents onto the furan ring of this compound, thereby modifying its chemical properties.

For a 3-substituted furan like the target compound, electrophilic attack is generally directed to the C2 position, which is the most activated alpha-position, and to a lesser extent, the C5 position. The existing substituent at C3 directs the incoming electrophile primarily to the adjacent C2 position.

Methylation:

Methylation of the furan ring can be achieved through Friedel-Crafts alkylation. However, this reaction can be challenging with furan due to its acid sensitivity, which can lead to polymerization. matanginicollege.ac.in Therefore, milder conditions are often required. While specific studies on the methylation of this compound are not prevalent, general principles of furan chemistry suggest that methylation would likely occur at the C2 position. In some biological systems, methylation of furan fatty acids has been observed at the beta-positions (C3 or C4) of the furan ring. nih.gov

Other Electrophilic Substitutions:

Besides methylation, other electrophilic substitution reactions can be used to introduce functional groups onto the furan ring:

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine. pharmaguideline.com Milder conditions, such as using N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures, can achieve monohalogenation, which would be expected to occur at the C2 position of the target molecule. pharmaguideline.commatanginicollege.ac.in

Nitration: Due to the sensitivity of the furan ring to strong acids, nitration is typically carried out using milder reagents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Acylation: Friedel-Crafts acylation is a common method for introducing an acyl group onto the furan ring, usually at the C2 or C5 position, using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst. matanginicollege.ac.in

The table below outlines potential derivatization reactions at the furan ring.

Methyl 2 Amino 3 Furan 3 Yl Propanoate As a Versatile Building Block in Complex Molecule Synthesis

Role in the Synthesis of Unnatural Amino Acids and Their Analogues, such as Arylalanines

Unnatural amino acids are crucial components in modern drug discovery and chemical biology, providing tools to enhance the properties of peptides and create novel molecular probes. While Methyl 2-amino-3-(furan-3-yl)propanoate is itself a valuable unnatural amino acid, its role as a synthetic precursor for other analogues, particularly arylalanines, is limited.

The chemical stability of the furan (B31954) ring makes its conversion into other aromatic systems, such as a phenyl ring, a non-trivial synthetic challenge that is not commonly employed. Synthetic routes to arylalanines, such as fluorinated phenylalanines, typically rely on more direct methods like the palladium-catalyzed Negishi cross-coupling of protected iodoalanine derivatives with aryl halides or the Erlenmeyer azalactone synthesis starting from aromatic aldehydes. beilstein-journals.org The furan moiety in 3-(furan-3-yl)propanoate is more often retained as a key structural feature rather than being used as a chemical handle for transformation into a different aryl group. Research has explored furan ring-opening and recyclization reactions to form other heterocyclic systems like indoles, but this represents a specific transformation rather than a general route to diverse arylalanines. exaly.com

Utility in Peptide and Peptidomimetic Synthesis and Protein Engineering

The primary application of this compound is as a specialized building block for incorporation into peptide chains. The parent amino acid, 3-(3-furyl)-alanine, is an extremely rare residue found in a small number of naturally occurring peptides produced by microorganisms through non-ribosomal peptide synthetase (NRPS) pathways. tamu.edu

Notable natural products containing the 3-(3-furyl)-alanine moiety include:

Rhizonins : Hepatotoxic cyclopeptides produced by the bacterial endosymbiont Mycetohabitans endofungorum. researchgate.net

Bingchamide B : A pentapeptide isolated from Streptomyces bingchenggensis.

Endolides : Cyclopeptides produced by Burkholderia contaminans. researchgate.net

In synthetic chemistry, this compound is an ideal precursor for introducing this unique residue into designed peptides and peptidomimetics. For use in modern solid-phase peptide synthesis (SPPS), the compound is typically first protected on its amino group, most commonly with a 9-fluorenylmethoxycarbonyl (Fmoc) group. ugent.be The resulting N-Fmoc protected methyl ester can then be hydrolyzed to the free acid for subsequent activation and coupling.

The general workflow for incorporating the 3-(furan-3-yl)alanine residue into a growing peptide chain using the methyl ester as a starting point is outlined below.

| Step | Description | Purpose |

| 1. N-Protection | The primary amine of this compound is reacted with Fmoc-Cl or Fmoc-OSu. | To prevent the amine from participating in unwanted side reactions during the subsequent carboxyl group activation. |

| 2. Saponification | The methyl ester of the N-Fmoc protected amino acid is hydrolyzed, typically using a mild base like NaOH or LiOH. | To generate the free carboxylic acid, which is required for the coupling reaction. |

| 3. Activation | The N-Fmoc-3-(furan-3-yl)alanine is activated using a coupling reagent (e.g., TBTU, HOBt, DCC, or EDC). nih.gov | To convert the carboxylic acid into a reactive species that will readily form an amide bond with the free N-terminal amine of the peptide chain attached to the solid support. |

| 4. Coupling | The activated amino acid is added to the solid-phase resin, where it couples with the N-terminus of the growing peptide. masterorganicchemistry.comorientjchem.org | To elongate the peptide chain by one residue. |

| 5. Fmoc Deprotection | The Fmoc group is removed from the newly added residue using a mild base, typically a solution of piperidine (B6355638) in DMF. libretexts.org | To expose a new N-terminal amine, ready for the next coupling cycle. |

This process allows for the precise, site-specific insertion of the furan-containing side chain, enabling the synthesis of novel peptides with modified structural and electronic properties for use as therapeutics or research tools. ugent.be

Precursor for Advanced Heterocyclic Scaffolds

The furan ring within this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. khanacademy.org This reactivity provides a powerful pathway to convert the simple five-membered heterocycle into more complex, three-dimensional bicyclic scaffolds.

Research has shown that 3-furylamines, which are structurally related to 3-furylalanine, readily undergo Diels-Alder reactions with dienophiles such as methyl acrylate (B77674). researchgate.net The reaction proceeds with high regioselectivity to form 7-oxabicyclo[2.2.1]heptane systems. The electron-donating nature of the substituent at the 3-position of the furan enhances its reactivity as a diene. researchgate.net

| Diene | Dienophile | Solvent | Product |

| 4-(5-Methylfuran-3-yl)morpholine | Methyl Acrylate | Dichloromethane | Methyl 1-methyl-4-morpholino-7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate |

| 4-(5-Methylfuran-3-yl)morpholine | Methyl Acrylate | Water | Methyl 1-methyl-5-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylate (after hydrolysis) |

Table based on findings from Diels-Alder reactions of related 3-furylamines, demonstrating the potential reactivity of the 3-furylalanine scaffold. researchgate.net

This cycloaddition transforms the planar aromatic furan into a strained, bicyclic ether framework, significantly increasing molecular complexity and creating multiple new stereocenters. The resulting oxabicyclic structures are valuable intermediates for the synthesis of complex natural products and pharmaceuticals. Therefore, this compound represents a potential starting material for generating novel, conformationally constrained amino acid derivatives containing advanced heterocyclic scaffolds.

Integration into Total Synthesis Pathways of Natural Product Analogues, such as Furanomycin-Related Structures

Furanomycin (B1674273) is a naturally occurring antibiotic and non-proteinogenic amino acid with a unique structure featuring a substituted 2,5-dihydrofuran (B41785) ring attached to the β-carbon of an alanine (B10760859) core. mdpi.com The total synthesis of furanomycin and its analogues is an area of significant interest, with various strategies developed starting from precursors like chiral aziridines or glycine (B1666218) esters. mdpi.com

While this compound is not a direct intermediate in the established syntheses of furanomycin itself (due to differences in both the ring substitution pattern—3-yl vs. 2-yl—and the ring's oxidation state—aromatic furan vs. dihydrofuran), it is an ideal precursor for the synthesis of novel, structurally related analogues. tamu.edunih.gov

By utilizing the intact furan ring, chemists can design and synthesize "3-furyl" analogues of furanomycin. Furthermore, the furan ring of the title compound can be selectively hydrogenated to yield dihydrofuran or tetrahydrofuran (B95107) rings. This allows for the creation of a diverse library of furanomycin-related structures where the position of the side chain and the saturation of the heterocyclic ring are systematically varied. These analogues are invaluable for probing the structure-activity relationships (SAR) of furanomycin, potentially leading to new antibacterial agents with improved properties.

Theoretical and Mechanistic Investigations in the Chemistry of Methyl 2 Amino 3 Furan 3 Yl Propanoate

Computational Studies on Reactivity, Stereoselectivity, and Transition States

While specific computational studies exclusively targeting Methyl 2-amino-3-(furan-3-yl)propanoate are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally similar furan-containing compounds. Density Functional Theory (DFT) calculations, for instance, have been effectively employed to investigate the reactivity of derivatives of 3-(furan-2-yl)propenoic acid. nih.govnih.gov These studies provide a framework for understanding the electronic properties and reaction pathways that are likely to be relevant to its furan-3-yl isomer.

Computational models can predict the reactivity of the furan (B31954) moiety, such as its susceptibility to electrophilic substitution, by mapping electron density and identifying the most nucleophilic positions. For furan itself, C2 and C5 are typically the most reactive sites. In this compound, the electronic influence of the aminopropanoate substituent will modulate this reactivity.

Stereoselectivity in the synthesis of furan-containing amino acids is a critical aspect that can be rationalized through computational modeling. researcher.liferesearchgate.net Transition state theory, combined with computational methods, allows for the calculation of activation energies for different reaction pathways leading to various stereoisomers. By identifying the lowest energy transition state, the most likely stereochemical outcome can be predicted. For example, in asymmetric syntheses involving chiral catalysts, computational studies can elucidate the interactions between the substrate, the catalyst, and reagents that govern the stereoselective formation of one enantiomer over the other.

Interactive Data Table: Calculated Properties of Furan-2-yl Analogs

The following table presents data from DFT calculations on related 3-(furan-2-yl)propenoic acid derivatives, which can serve as a model for understanding the potential reactivity of this compound. mdpi.com These calculations help in estimating the electrophilic properties and reactivity of these species. nih.gov

| Cationic Intermediate | Gibbs Energy of Protonation (ΔG₂₉₈) | Charge at C³ | LUMO Contribution at C³ | Global Electrophilicity Index (ω) (eV) |

| Ba | 0.02 e | ~27-30% | 5.2 | |

| Bg | 0.02 e | ~27-30% | 5.3 |

This data is for O,C-diprotonated forms of 3-(furan-2-yl)propenoic acid derivatives and is presented to illustrate the types of computational insights available for related furan systems. mdpi.com

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The development of efficient asymmetric syntheses for chiral amino acids is a significant area of chemical research. nih.govnih.gov Understanding the underlying reaction mechanisms is crucial for achieving high levels of stereocontrol. For this compound, several asymmetric synthetic strategies can be envisaged, and for each, a detailed mechanistic understanding is key to optimization.

One common approach to the synthesis of chiral amino acids is the asymmetric hydrogenation of a dehydroamino acid precursor. The mechanism of this reaction, often catalyzed by a chiral rhodium or ruthenium phosphine (B1218219) complex, involves the coordination of the catalyst to the double bond of the substrate. The stereochemistry of the final product is determined by the facial selectivity of the hydrogen addition, which is controlled by the chiral ligands on the metal catalyst.

Another powerful method is the use of chiral auxiliaries. In this approach, an achiral starting material is attached to a chiral molecule (the auxiliary), which then directs the stereochemical course of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. Mechanistic studies in such systems focus on the conformational analysis of the substrate-auxiliary conjugate to understand how it blocks one face of the reactive center from attack.

The stereoselective synthesis of chiral furan amino acid analogues has been reported, providing a basis for understanding the mechanisms applicable to the furan-3-yl target. researcher.liferesearchgate.net For instance, methodologies starting from chiral precursors like D-sugars have been developed to afford enantiomerically pure furan-containing amino acids. researcher.liferesearchgate.net The elucidation of the reaction pathway in such syntheses involves identifying key stereodetermining steps and understanding the factors that control the stereochemical outcome.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Stereoselective Synthesis

The biological activity of chiral molecules like amino acids is often dependent on their specific stereochemistry. Consequently, a primary objective in the synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate and its analogs is the control of stereoselectivity to produce enantiomerically pure compounds. Current research is moving beyond classical methods towards innovative catalytic systems that can achieve high yields and excellent enantioselectivities.

A promising frontier is the use of dual catalytic systems. For instance, a synergistic approach using photo-induced chiral aldehyde and palladium catalysis has been shown to be effective for the asymmetric 1,4-arylalkylation of butadiene, generating a variety of optically active α,α-disubstituted α-amino acid esters. acs.org This methodology has proven successful with aryl bromides containing furan (B31954) units, yielding products with high enantiomeric excess (ee) values, often between 92% and 98%. acs.org Adapting such light-irritated, cocatalysis systems represents a significant opportunity for the stereocontrolled synthesis of furan-containing propanoates.

Furthermore, the development of metal-free catalytic systems is gaining traction. nih.govresearchgate.net Base-catalyzed reactions, for example, offer an efficient and straightforward route for synthesizing tetrasubstituted furans from readily available starting materials without the need for expensive and potentially toxic metal catalysts. nih.gov Exploring the application of chiral organocatalysts or base catalysts in the synthesis of furan amino acid esters could provide a more sustainable and cost-effective pathway to enantiopure products. The continuous investigation into the tuning of catalyst properties, whether homogeneous or heterogeneous, remains a critical aspect for developing sustainable and feasible synthetic processes. mdpi.com

Table 1: Emerging Catalytic Strategies for Stereoselective Synthesis

| Catalytic Strategy | Key Features | Potential Advantages for Furan Amino Acid Esters | Relevant Findings |

|---|---|---|---|

| Chiral Aldehyde/Palladium Cocatalysis | Utilizes light irritation and dual catalysis. | High enantioselectivity (91-98% ee) for related structures; good functional group tolerance. | Effective for generating optically active α,α-disubstituted α-amino acid esters, including furan-containing variants. acs.org |

| Metal-Free Catalysis | Employs organocatalysts or simple bases (e.g., triethylamine). | Avoids transition metal contamination; often uses milder reaction conditions; increases atomic economy. | Proven effective for the synthesis of other functionalized tetrasubstituted furan compounds. nih.gov |

| Bifunctional Acid Catalysis | Combines Brønsted and Lewis acidity in one catalyst (e.g., heteropolyacids, modified zeolites). | Can promote multiple reaction steps in one pot; potential for recyclability and enhanced activity. | Successfully used in the conversion of biomass to furan derivatives like HMF and furfural (B47365). frontiersin.org |

Green Chemistry Approaches in the Production of Furan-Containing Amino Acid Esters

The chemical industry's shift towards sustainability has spurred significant research into green chemistry principles for synthesizing valuable compounds. nih.gov The production of furan-containing molecules is at the forefront of this movement, as the furan ring itself can be derived from renewable biomass resources like lignocellulose, which yields platform chemicals such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netmdpi.com

A key green approach is the use of bio-based feedstocks. acs.org Monomers like 2,5-furandicarboxylic acid (FDCA), a derivative of HMF, are being heavily investigated as sustainable alternatives to petroleum-based chemicals for polymer synthesis. mdpi.comacs.org This bio-based sourcing can be extended to the precursors of this compound, minimizing the reliance on fossil fuels.

Enzymatic and biocatalytic methods offer another avenue for green synthesis. These processes are clean, energy-efficient, and operate without generating toxic residues that contaminate the final products and the environment. acs.org Biocatalytic oxidation of HMF to FDCA is one such example that could inspire enzymatic routes for other furan derivatives. acs.org The joint use of renewable resources, such as combining furan moieties with molecules derived from vegetable oils, exemplifies an approach that minimizes preliminary chemical steps, making processes more economically viable and greener. rsc.org Developing one-step, eco-friendly synthetic routes, potentially using bio-based epichlorohydrin, is a tangible goal for producing furan esters with low environmental impact. researchgate.net

Table 2: Green Chemistry Principles in Furan Derivative Synthesis

| Green Chemistry Principle | Application in Furan Amino Acid Ester Production | Example from Broader Furan Chemistry |

|---|---|---|

| Use of Renewable Feedstocks | Synthesizing the furan ring from biomass-derived platform chemicals like furfural and HMF. | 2,5-Furandicarboxylic acid (FDCA) is derived from sugars and polysaccharides. acs.org |

| Catalysis (Biocatalysis) | Employing enzymes for specific synthetic steps to improve selectivity and reduce energy consumption. | Biocatalytic oxidation of HMF using HMF oxidase is a known green route. acs.org |

| Atom Economy / Process Simplification | Designing one-pot or single-step reactions to minimize intermediate purification and waste. | Development of one-step synthetic routes for furan-based epoxy monomers from FDCA. researchgate.netrsc.org |

| Safer Solvents and Reaction Conditions | Conducting reactions in bulk (solvent-free), in water, or with green co-solvents like methyl isobutyl ketone (MIBK). | Bulk reactions of furan amines with epoxidized linseed oil have been successfully conducted. rsc.org |

Expanding the Synthetic Scope for Diverse Furan-Substituted Amino Acid Ester Derivatives

While this compound is a valuable target, its core structure serves as a scaffold for creating a wide array of derivatives with potentially enhanced or novel biological activities. Expanding the synthetic scope to generate libraries of related compounds is a critical future direction.

One established method involves the modification of the amino group. For example, furan-containing amino acid methyl esters can be reacted with acyl chlorides, such as 5-bromo-2-furoyl chloride or 5-nitrofuran-2-acryloyl chloride, to produce a variety of furan-embedded amide and peptide derivatives. pjps.pknih.govscispace.com These reactions are often straightforward, proceeding in the presence of a base like triethylamine (B128534). pjps.pkresearchgate.net This approach allows for the coupling of different furan rings or other functional groups, potentially modulating the compound's biological properties.

Another avenue for diversification is through reactions involving the furan ring or the propanoate backbone. The carbon-carbon double bond in related 3-(furan-2-yl)propenoic acids can undergo hydroarylation with arenes in the presence of a strong acid, attaching various phenyl groups to the carbon adjacent to the furan ring. researchgate.netnih.gov Applying similar Friedel-Crafts-type reactions could introduce significant structural diversity. Furthermore, substitutions can be made on the furan ring itself, as seen in derivatives like (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate, to explore how different functional groups on the heterocyclic ring impact activity.

Table 3: Strategies for Synthetic Diversification

| Modification Site | Synthetic Strategy | Resulting Derivative Class | Potential Applications |

|---|---|---|---|

| Amino Group | Acylation with substituted furoyl chlorides or acryloyl chlorides. | Furan-containing amides and furanopeptides. pjps.pkscispace.com | Screening for enhanced antimicrobial or other biological activities. nih.gov |

| Propanoate Backbone | Hydroarylation of a related propenoate precursor with various arenes. | 3-Aryl-3-(furan-yl)propanoic acid derivatives. researchgate.net | Creating analogs with different steric and electronic properties for structure-activity relationship studies. |

| Furan Ring | Use of pre-functionalized furan precursors (e.g., 5-bromo-furfural). | Halogenated or otherwise substituted furan amino acid esters. | Probing the role of furan substituents in biological interactions. |

| Ester Group | Transesterification with different alcohols. | Varied alkyl or aryl esters of the furan amino acid. | Modulating solubility, lipophilicity, and pharmacokinetic properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Methyl 2-amino-3-(furan-3-yl)propanoate, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves coupling a furan-3-yl group to an amino acid backbone followed by esterification. For example, a multi-step approach may include:

- Step 1 : Protection of the amino group (e.g., using Boc anhydride) to prevent side reactions.

- Step 2 : Coupling the furan-3-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Step 3 : Esterification with methanol under acidic conditions (e.g., HCl gas in MeOH).

Optimization parameters include solvent choice (DMF or THF), temperature (60–80°C), and catalyst selection (e.g., HOBt/DCC for amide formation) . Purity is monitored via TLC and NMR .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the furan ring’s substitution pattern and ester functionality. For example, furan protons appear as distinct doublets (δ 6.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C8H11NO3).

- HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How do the physicochemical properties of this compound influence its handling in laboratory settings?

- Answer : The compound’s hydrochloride salt form enhances stability and solubility in polar solvents (e.g., water or DMSO). Key properties include:

- Melting Point : 85–89°C (similar to structurally related esters) .

- Solubility : High in methanol, moderate in DMSO, low in non-polar solvents.

- Stability : Sensitive to prolonged exposure to light or moisture; storage at –20°C under inert gas is recommended .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how are interaction studies designed?

- Answer : Structural analogs (e.g., imidazole or pyrimidine derivatives) suggest potential interactions with:

- Neurotransmitter Receptors : GABA or glutamate receptors, due to the amino acid backbone.

- Enzymes : Amino acid decarboxylases or kinases.

Methodology : - Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values).

- Fluorescence Polarization : Quantifies competitive binding to fluorescently labeled targets.

- Computational Docking : Predicts binding modes using software like AutoDock Vina .

Q. How does the furan-3-yl substituent affect the compound’s reactivity in nucleophilic substitutions compared to phenyl or thiophene analogs?

- Answer : The electron-rich furan ring increases susceptibility to electrophilic attack. Comparative studies show:

- Reactivity Order : Furan-3-yl > thiophen-2-yl > phenyl (based on Hammett σ values).

- Kinetic Data : Second-order rate constants (k2) for nucleophilic substitution are 1.5× higher for furan derivatives than phenyl analogs .

Experimental Design : - Use UV-Vis spectroscopy to track reaction progress (λmax shifts).

- Compare activation energies via Arrhenius plots .

Q. What contradictions exist in the literature regarding the biological activity of this compound analogs?

- Answer : Discrepancies arise in reported receptor affinities due to:

- Stereochemical Variations : Enantiomers (R vs. S) may exhibit divergent activities (e.g., 10-fold difference in IC50 for GABA receptors) .

- Assay Conditions : Variability in buffer pH or co-solvents (e.g., DMSO concentration) alters binding kinetics.

Resolution Strategy : - Standardize protocols (e.g., IC50 measurements at pH 7.4, 25°C).

- Validate results across multiple cell lines or in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.